molecular formula C12H10N4O2S2 B14724878 N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide CAS No. 6041-67-4

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide

Cat. No.: B14724878
CAS No.: 6041-67-4
M. Wt: 306.4 g/mol
InChI Key: CHWBXRZVOJPPPR-UHFFFAOYSA-N
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Description

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide is a heterocyclic organic compound featuring a fused [1,3]thiazolo[5,4-f][1,3]benzothiazole core. This structure is characterized by two thiazole rings fused to a benzene ring, with acetamide substituents at the 2- and 6-positions. The compound’s structural determination likely employs crystallographic methods, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement and structural validation .

Properties

CAS No.

6041-67-4

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide

InChI

InChI=1S/C12H10N4O2S2/c1-5(17)13-11-15-7-3-10-8(4-9(7)19-11)16-12(20-10)14-6(2)18/h3-4H,1-2H3,(H,13,15,17)(H,14,16,18)

InChI Key

CHWBXRZVOJPPPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base, followed by cyclization with a thioamide . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS: 892857-75-9)

This compound replaces the thiazolo-benzothiazole core with a dioxolo-benzothiazole system, introducing a 1,3-dioxolo group instead of a thiazole ring. The substitution pattern at the 6-position features a benzamide group with a 2,5-dioxopyrrolidinyl moiety, contrasting with the simpler acetamide in the target compound. The dioxolo modification may enhance metabolic stability but reduce electrophilic reactivity compared to thiazole-containing systems .

2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS: 898445-90-4)

This analogue retains the thiazole ring but lacks the fused bicyclic framework. Instead, it incorporates a pyrimidinone-sulfanyl group, which could confer hydrogen-bonding capabilities distinct from the rigid thiazolo-benzothiazole system. Such structural differences likely influence solubility and target selectivity .

N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE

This compound features a thiazolo-azepine hybrid core, where a seven-membered azepine ring replaces the benzene ring in the target compound. Notably, this derivative is documented in DrugBank datasets as interacting with proteins involved in neurological pathways, suggesting a divergent pharmacological profile compared to the bicyclic thiazolo-benzothiazole scaffold .

Functional and Pharmacological Implications

The target compound’s fused thiazolo-benzothiazole system provides planar rigidity, which is advantageous for π-π stacking interactions with aromatic residues in enzyme active sites. In contrast:

  • The azepine-containing analogue’s flexibility (from ) could broaden its target range but reduce binding affinity for rigid receptors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Targets/Interactions References
This compound Thiazolo-benzothiazole Acetamide (C-2, C-6) Enzymes with aromatic binding pockets -
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Dioxolo-benzothiazole Benzamide with dioxopyrrolidine Redox-sensitive proteins
2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide Monocyclic thiazole Pyrimidinone-sulfanyl Kinases or nucleotide-binding domains
N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE Thiazolo-azepine Saturated azepine ring Neurological receptors

Biological Activity

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several steps including the formation of key intermediates through reactions involving 2-amino thiophenol and malononitrile. The compound can be synthesized with high yields using microwave irradiation techniques, which enhance reaction efficiency and reduce reaction times compared to traditional methods .

Antimicrobial Activity

Research indicates that compounds with a similar benzothiazole framework exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from benzothiazole have shown MIC values as low as 40 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Broad-spectrum Efficacy : The synthesized derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

  • Cell Line Studies : Compounds within this class have been tested on various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Some derivatives exhibited moderate to high inhibitory activities against these cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of critical pathways involved in cell proliferation and survival. For example, certain derivatives have been identified as inhibitors of the Raf-1 signaling pathway .

Antioxidant Activity

The compound also displays antioxidant properties:

  • DNA Protection : It has been shown to protect DNA from oxidative damage induced by agents like bleomycin .
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have demonstrated effective scavenging activity against ROS, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzothiazole derivatives, this compound was among those tested for its efficacy against multiple bacterial strains. The results indicated that it could inhibit bacterial growth effectively at concentrations lower than 50 μg/mL for several strains.

Study 2: Anticancer Activity

A comparative study assessed the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value suggesting potent activity.

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